![molecular formula C12H17Cl2N3OSi B1343790 2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442847-52-1](/img/structure/B1343790.png)
2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
The compound "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrrolopyrimidines are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can involve various strategies, including cyclization and alkylation reactions. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 can be achieved by C5-alkylation or by cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which uses methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, followed by cyclization and chloridization to achieve a high purity product . These methods may provide insights into the synthesis of the compound , although the exact synthesis details for "2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by the presence of a pyrrolo ring fused to a pyrimidine ring. Substituents on this core structure can significantly influence the compound's electronic properties and biological activity. For example, the introduction of aryl triazoles to the pyrrolopyrimidine core can result in chromophores with tunable optical properties, where polar and steric substituents can modify the energy of frontier orbitals and the energy gap .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including alkylation, reductive amination, and nucleophilic displacement, to introduce different substituents and modify their structure . The presence of halogen substituents, such as chloro groups, can make the compound susceptible to further chemical transformations, such as cross-coupling reactions . Additionally, the introduction of polar substituents can lead to intramolecular charge transfer character, affecting the compound's fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. Substituents can affect the compound's lipophilicity, solubility, and ability to penetrate cell membranes, which are crucial factors for their biological activity . For example, compounds with better lipophilicity have shown improved cell penetration, which is essential for their antiviral and antiparasitic activities . The introduction of electron-donating groups can enhance fluorescence quantum yield, indicating potential applications in optical materials .
科学的研究の応用
Synthesis and Antiviral Activity
The compound has been utilized in the synthesis of various pyrrolo[2,3-d]pyrimidines with potential antiviral activity. For instance, Saxena et al. (1988) described the synthesis of several compounds with slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), highlighting its role in antiviral research (Saxena et al., 1988).
Interaction with Glycine Esters
Research by Zinchenko et al. (2018) focused on the interaction of related compounds with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This work provides insights into the compound's potential in creating new biologically active substances (Zinchenko et al., 2018).
Synthesis of Isomeric Compounds and Inhibitory Activity
Seela et al. (1984) synthesized N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, demonstrating their inhibitory activity on xanthine oxidase, an enzyme involved in oxidative stress and inflammatory diseases (Seela et al., 1984).
Antiproliferative and Antiviral Activities
Pudlo et al. (1990) explored the antiproliferative and antiviral activities of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, derived from similar compounds, against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Optical Properties Tuning
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the ability to tune optical properties of these compounds by incorporating polar substituents. This research highlights the potential of the compound in the development of materials with specific optical characteristics (Bucevičius et al., 2015).
Synthesis of Classical and Nonclassical Antifolates
Gangjee et al. (2007) worked on the synthesis of classical and nonclassical antifolates using pyrrolo[2,3-d]pyrimidines, aiming to develop potential dihydrofolate reductase inhibitors and antitumor agents. This illustrates the compound's role in cancer research (Gangjee et al., 2007).
Anti-HIV-1 Activity
Danel et al. (1998) synthesized novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones as annulated analogues of HEPT, some of which showed activity against HIV-1. This research demonstrates the potential application of related compounds in the development of new antiviral drugs (Danel et al., 1998).
特性
IUPAC Name |
2-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3OSi/c1-19(2,3)7-6-18-8-17-5-4-9-10(13)15-12(14)16-11(9)17/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJZWWCSQLAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621022 | |
| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
442847-52-1 | |
| Record name | 2,4-Dichloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)
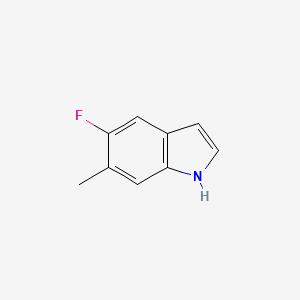
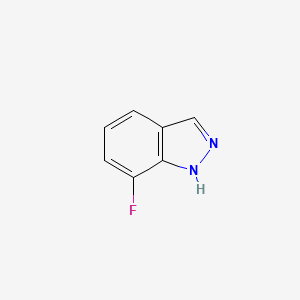
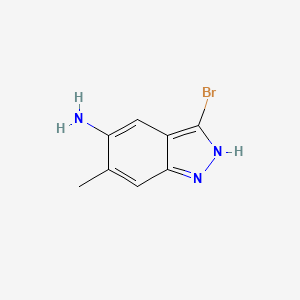
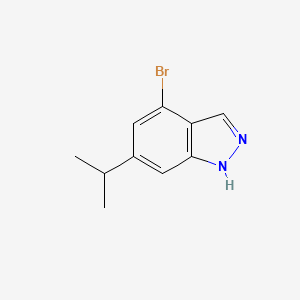
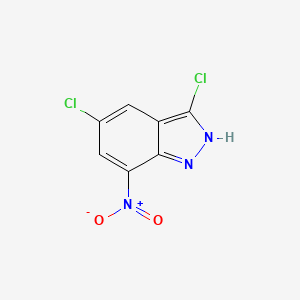
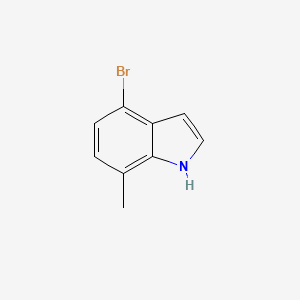
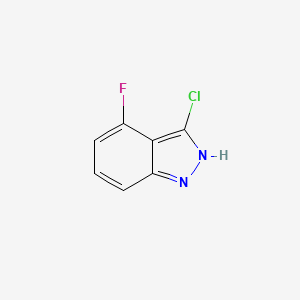
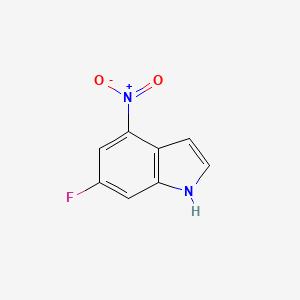
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
